molecular formula C11H17N B1352911 N-(2-methylbenzyl)propan-1-amine CAS No. 807343-02-8

N-(2-methylbenzyl)propan-1-amine

Cat. No.: B1352911
CAS No.: 807343-02-8
M. Wt: 163.26 g/mol
InChI Key: FTQVVVUFLSQTNK-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)propan-1-amine is an organic compound with the CAS Registry Number 893589-84-9 . It has a molecular formula of C12H19N and a molecular weight of 177.29 g/mol . This compound is a secondary amine, characterized by a propan-1-amine chain linked to a 2-methylbenzyl group. Researchers can identify the compound using the provided SMILES notation: CC(C)CNCC1=CC=CC=C1C . While the specific biological activities and full mechanistic profile of this compound are not currently detailed in the scientific literature, its structural features render it a compound of interest in various research fields. Chemically, it shares a backbone with other amine compounds known to interact with biological targets, such as enzymes . As a secondary amine, it serves as a valuable building block (synthon) in organic synthesis and medicinal chemistry research for the construction of more complex molecules. It is primarily used in chemical synthesis, process development, and analytical method development. This product is intended for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-8-12-9-11-7-5-4-6-10(11)2/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQVVVUFLSQTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406009
Record name (2-Methylbenzyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807343-02-8
Record name (2-Methylbenzyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Methylbenzyl Propan 1 Amine and Analogues

Direct Amination Approaches

Direct amination methods involve the formation of the crucial carbon-nitrogen bond in a single key step, typically starting from commercially accessible carbonyl compounds or through the alkylation of an amine.

Reductive Amination Strategies from Carbonyl Precursors

Reductive amination stands as a cornerstone for the synthesis of amines from aldehydes and ketones. libretexts.org This two-part process begins with the nucleophilic attack of an amine on a carbonyl group to form an imine intermediate. libretexts.org This is followed by the reduction of the imine to the corresponding amine. libretexts.org A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is favored for its ability to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

The synthesis of N-(2-methylbenzyl)propan-1-amine via this method would involve the reaction of 2-methylbenzaldehyde (B42018) with propan-1-amine. The reaction is typically carried out in a one-pot procedure under slightly acidic conditions to facilitate imine formation. youtube.com The subsequent in-situ reduction of the formed N-(2-methylbenzylidene)propan-1-imine yields the target secondary amine. masterorganicchemistry.comyoutube.com The versatility of this reaction allows for the preparation of primary, secondary, and tertiary amines depending on the nature of the starting amine. youtube.com

Table 1: Reductive Amination Conditions

Reactants Reducing Agent Solvent Conditions Product
2-Methylbenzaldehyde, Propan-1-amine Sodium cyanoborohydride Methanol Slightly acidic (pH ~5), Room Temperature This compound
Aldehyde/Ketone, Amine Sodium borohydride (B1222165) 2,2,2-Trifluoroethanol Catalyst-free N-alkylated amine
Aldehyde/Ketone, Amine α-picoline-borane/AcOH Methanol, Water, or Neat Mild conditions N-alkylated amine

Research has shown that various reducing agents and conditions can be employed for reductive amination, including nickel nanoparticles with isopropanol (B130326) as a hydrogen source. organic-chemistry.org The choice of reducing agent can be critical; for instance, sodium borohydride can also reduce the initial aldehyde or ketone, so milder or more selective reagents like NaBH3CN are often preferred in one-pot syntheses. youtube.com

Alkylation Reactions of Amine Precursors with Halogenated Benzyl (B1604629) Moieties

The alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds via a nucleophilic substitution (SN2) reaction. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would involve the reaction of propan-1-amine with a 2-methylbenzyl halide (e.g., 2-methylbenzyl bromide).

However, a significant drawback of this method is the propensity for over-alkylation. wikipedia.orgmasterorganicchemistry.com The initially formed secondary amine, this compound, is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This leads to its further reaction with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.comlibretexts.org Consequently, the reaction typically yields a mixture of products, making the isolation of the desired secondary amine challenging. wikipedia.org

Table 2: Products of Amine Alkylation

Starting Amine Alkylating Agent Expected Products
Propan-1-amine 2-Methylbenzyl bromide This compound (secondary amine), Bis(2-methylbenzyl)propan-1-amine (tertiary amine), Tris(2-methylbenzyl)propylammonium bromide (quaternary salt)
Ammonia (B1221849) 1-Bromooctane A near-equal mixture of the primary and secondary amine. wikipedia.org

To favor mono-alkylation, a large excess of the starting amine can be used. tminehan.com Conversely, using an excess of the alkyl halide, particularly a reactive one like methyl iodide, can drive the reaction towards the formation of the quaternary ammonium salt in a process known as exhaustive methylation. masterorganicchemistry.com Due to the lack of selectivity, reductive amination is generally considered a superior method for the controlled synthesis of secondary amines. masterorganicchemistry.com However, recent research has explored methods for selective mono-alkylation, for instance, using N-aminopyridinium salts which undergo alkylation via a highly nucleophilic ylide intermediate, with the resulting N-alkylated product being less reactive. nih.gov

Multistep Synthetic Pathways

Curtius Rearrangement in Amine Synthesis

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom. jove.comlibretexts.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the expulsion of nitrogen gas. wikipedia.orgrsc.org The isocyanate can then be hydrolyzed to yield the primary amine. wikipedia.org

This rearrangement is noted for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov The mechanism is believed to be a concerted process, where the migration of the R-group occurs simultaneously with the loss of the nitrogen molecule, proceeding with full retention of the R-group's configuration. wikipedia.org

In the synthesis of this compound, the Curtius rearrangement could be utilized to prepare the propan-1-amine moiety from butyric acid or a derivative. The butyric acid would first be converted to butyryl azide, which would then undergo the rearrangement to form propyl isocyanate. Subsequent hydrolysis would yield propan-1-amine, which could then be coupled with a 2-methylbenzyl-containing electrophile.

Table 3: Key Intermediates in the Curtius Rearrangement

Starting Material Intermediate 1 Intermediate 2 Final Product (after hydrolysis)
Carboxylic Acid Acyl Azide Isocyanate Primary Amine
Butyric Acid Butyryl Azide Propyl Isocyanate Propan-1-amine

Ritter Reaction for Substituted Propane-1-amine Derivatives

The Ritter reaction provides a route to N-alkyl amides from nitriles and a source of a stable carbocation. wikipedia.orgorganic-chemistry.org The carbocation, typically generated from an alkene or an alcohol in the presence of a strong acid, undergoes electrophilic addition to the nitrogen atom of the nitrile. missouri.edu The resulting nitrilium ion is then hydrolyzed to the corresponding N-alkyl amide. organic-chemistry.orgmissouri.edu

This reaction is particularly useful for synthesizing amides with tertiary alkyl groups on the nitrogen, as tertiary carbocations are readily formed. youtube.com The resulting amide can then be hydrolyzed to the corresponding primary amine. While versatile, the reaction often requires strong acid conditions and can generate significant salt byproducts during workup. wikipedia.org

For the synthesis of substituted propane-1-amine derivatives, one could envision reacting an appropriate alkene or alcohol that can generate a stable carbocation with propionitrile (B127096). For example, reacting 2-methylpropene with propionitrile in the presence of a strong acid would lead to the formation of N-tert-butylpropanamide after hydrolysis. Subsequent reduction of this amide would yield N-tert-butylpropan-1-amine.

Wittig Reaction in Precursor Formation

The Wittig reaction is a highly effective and widely used method for the synthesis of alkenes from aldehydes or ketones. iitk.ac.inlibretexts.org The reaction involves a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. youtube.comjove.com The ylide then reacts with a carbonyl compound to form a four-membered oxaphosphetane intermediate, which decomposes to give the desired alkene and a phosphine (B1218219) oxide byproduct. youtube.com

The Wittig reaction is regioselective, with the new carbon-carbon double bond forming specifically at the position of the original carbonyl group. jove.comjove.com The stereoselectivity (E/Z) of the resulting alkene is dependent on the nature of the ylide used. jove.comjove.com

While not directly producing an amine, the Wittig reaction is invaluable for creating specific alkene precursors which can then be converted to the target amine. For instance, to synthesize a specific unsaturated analogue of this compound, one could use the Wittig reaction to create an alkene with the desired substitution pattern. This alkene could then undergo hydroamination or be converted to an amine through other multi-step sequences. For example, 2-methylbenzaldehyde could be reacted with a suitable phosphorus ylide to generate a 2-substituted styrene (B11656) derivative, which could then be further functionalized to introduce the propan-1-amine moiety.

Hydrolysis and Subsequent Reduction Steps in Sequential Syntheses

The synthesis of secondary amines like this compound can be effectively achieved through sequential reactions that incorporate hydrolysis and reduction steps. These multi-step sequences often begin with the formation of an intermediate compound, such as an imide or a nitrile, which is then chemically altered to yield the final amine product.

A common strategy involves the Gabriel synthesis, a method that prepares primary amines from alkyl halides. In an analogous sequence for secondary amines, an intermediate N-alkylated imide can be hydrolyzed. openstax.org This hydrolysis step, typically conducted under basic conditions, cleaves the imide structure to release the desired amine. openstax.org For instance, a phthalimide (B116566) derivative can be alkylated and subsequently hydrolyzed to yield a primary amine, a principle that can be adapted for more complex structures. openstax.org

Another sequential approach involves the transformation of nitriles. A nitrile can be introduced into a molecule and then converted to an amine. This is often accomplished via reduction, for example, using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). openstax.org A two-step sequence of nucleophilic substitution with a cyanide ion (CN⁻) followed by reduction converts an alkyl halide into a primary amine with an added carbon atom. openstax.org More complex sequential strategies can build polyamine structures through the iterative process of amidination of a nitrile followed by a reduction step, which opens up the resulting cyclic amidine (like a 2-imidazoline) to extend an amine chain. acs.org

In a direct synthetic context for related structures, a multi-step synthesis starting from a substituted halobenzyl can be employed. This pathway involves the reaction with isobutyronitrile (B166230) in the presence of a base, followed by hydrolysis, a Curtius rearrangement, and finally, catalytic hydrogenation to produce the target amine. google.com Such a sequence highlights the strategic use of hydrolysis to unmask a functional group, followed by a reduction to achieve the final amine.

Hydrosilylative Reduction of Amide Precursors

The hydrosilylative reduction of amides presents a highly effective and chemoselective method for the synthesis of amines. organic-chemistry.orgdiva-portal.org This transformation serves as a crucial alternative to reduction using metal hydrides, offering milder reaction conditions and greater functional group tolerance. diva-portal.orgnih.gov The process involves the deoxygenation of the amide carbonyl group, converting the amide directly into the corresponding amine. The amide precursor for this compound would be N-(2-methylbenzyl)propanamide.

Various catalytic systems have been developed to facilitate this reduction, utilizing hydrosilanes as the reducing agent. These catalysts enhance the reactivity of the silane (B1218182) and promote the efficient conversion of the amide.

Key catalytic systems include:

Boronic Acid Catalysts : Benzothiophene-based boronic acids have been shown to effectively catalyze the reduction of primary, secondary, and tertiary amides with a hydrosilane, demonstrating good functional group tolerance. nih.gov

Nickel Catalysts : A terminal [Ni–OH] complex supported by specific N-heterocyclic carbene (NHC) ligands can catalyze the hydrosilylative reduction of primary amides to primary amines under base-free conditions. rsc.org This system is also effective for secondary and tertiary amides. rsc.org

Electrophilic Phosphonium Cations : These catalysts mediate the hydrosilylation of amides, providing a metal-free alternative for the reduction. rsc.org

The reaction typically proceeds with excellent yields and is compatible with a wide range of functional groups that might be sensitive to other reducing agents. organic-chemistry.org

Table 1: Catalytic Systems for Hydrosilylative Reduction of Amides

Catalyst Type Example Amide Substrate Scope Key Features
Boron-based Benzothiophene boronic acid Primary, Secondary, Tertiary Good functional-group tolerance. nih.gov
Nickel-based [Ni–OH] complex with NHC ligands Primary, Secondary, Tertiary Base-free conditions. rsc.org
Metal-Free Electrophilic Phosphonium Cations General Amides Avoids transition metal contaminants. rsc.org

Stereoselective and Asymmetric Synthesis of Chiral Amine Analogues

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. nih.govacs.org Their importance is underscored by the fact that 40-45% of small-molecule drugs contain a chiral amine fragment. acs.org Consequently, the development of stereoselective and asymmetric methods for their synthesis is a paramount objective in modern organic chemistry. yale.edu These methods aim to produce amines with a specific three-dimensional arrangement (enantiomers) with high purity, which is often crucial for their biological function.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Related Substrates

Among the most powerful and atom-economical strategies for synthesizing enantiomerically enriched amines is the transition metal-catalyzed asymmetric hydrogenation of prochiral imines. nih.govacs.org This method directly converts a C=N double bond into a chiral amine with the creation of a new stereocenter. acs.org The process is highly sustainable and considered a "green" strategy due to its high efficiency and the generation of minimal waste. acs.org

The success of this reaction hinges on the use of a chiral catalyst, which is typically a complex of a transition metal (such as rhodium, iridium, ruthenium, or nickel) with a chiral ligand. acs.org This catalyst creates a chiral environment that directs the hydrogen molecule to add to one face of the imine preferentially, leading to one enantiomer of the amine in excess. Despite its power, the asymmetric hydrogenation of imines can be challenging due to the potential for E/Z isomerization of the imine substrate and its sensitivity to hydrolysis. nih.govacs.org

Rhodium and Iridium Catalysis in Enantioselective Hydrogenation

Rhodium (Rh) and Iridium (Ir) complexes are among the most extensively studied and successful catalysts for the asymmetric hydrogenation of imines. researchgate.netcapes.gov.br These metals, when coordinated with chiral phosphine ligands, form highly active and selective catalysts capable of producing chiral amines with excellent enantioselectivities. acs.org

Iridium Catalysis : Iridium-based catalysts have achieved remarkable success, notably in industrial applications. The production of the herbicide (S)-metolachlor on a multiton scale utilizes an iridium catalyst that exhibits a very high turnover number, demonstrating its exceptional efficiency. youtube.com More recent developments have focused on iridium catalysts with phosphine-amine-phosphine ligands for the difficult asymmetric hydrogenation of dialkyl imines, where the catalyst must distinguish between two sterically similar alkyl groups. chinesechemsoc.org

Rhodium Catalysis : Rhodium catalysts, often paired with bisphosphine-thiourea ligands, have proven effective for the asymmetric hydrogenation of unprotected N-H imines. nih.gov In these systems, the thiourea (B124793) component is believed to play a crucial role through hydrogen-bonding interactions, assisting in the catalytic cycle. nih.gov Kinetic studies of both rhodium and iridium systems have been performed to elucidate the reaction mechanisms and optimize catalyst performance. researchgate.netcapes.gov.br

Nickel-Catalyzed Asymmetric Hydrogenation

The use of earth-abundant first-row transition metals like nickel (Ni) for asymmetric hydrogenation is a growing area of interest due to their lower cost and toxicity compared to precious metals like rhodium and iridium. Nickel-based catalysts have emerged as highly efficient for the asymmetric hydrogenation of specific imine substrates, particularly N-sulfonyl imines. nih.govresearchgate.net

An efficient system employs a nickel catalyst with a chiral ligand, such as (R,R)-QuinoxP*, which has demonstrated exceptionally high catalytic activity (S/C ratio up to 10,500) and provides excellent yields and enantioselectivities. nih.govresearchgate.netbohrium.com Mechanistic studies suggest that an excess of the nickel salt can promote the formation of the active catalytic complex, thereby improving efficiency. nih.govbohrium.com Nickel catalysis has also been extended to asymmetric transfer hydrogenation, where an alcohol (like 2-propanol) serves as the hydrogen source instead of high-pressure H₂ gas, offering a milder and operationally simpler alternative. acs.org

Table 2: Comparison of Transition Metals in Asymmetric Imine Hydrogenation

Metal Catalyst Typical Substrates Key Advantages Representative Ligands
Iridium (Ir) Aryl-alkyl imines, Dialkyl imines High turnover numbers, Industrial applications. youtube.comchinesechemsoc.org PHOX, Phosphine-amine-phosphine
Rhodium (Rh) Unprotected N-H imines High enantioselectivities, Mechanistic understanding. nih.gov Bisphosphine-thiourea, Diphosphines
Nickel (Ni) N-sulfonyl imines Earth-abundant metal, High catalytic activity. nih.govbohrium.com (R,R)-QuinoxP*

Control of Enantioselectivity in Chiral Amine Formation

The synthesis of specific enantiomers of chiral amines is a critical endeavor in medicinal and materials chemistry, as different enantiomers can exhibit vastly different biological activities or material properties. nih.govacs.org For amines like this compound, where the nitrogen atom is a stereocenter if different alkyl groups are attached, achieving high enantioselectivity is paramount. Several catalytic strategies are employed to control the stereochemical outcome of amine synthesis.

Transition Metal-Catalyzed Asymmetric Hydrogenation: A dominant method for producing enantiomerically enriched amines is the asymmetric hydrogenation (AH) of prochiral imines, enamines, or related unsaturated nitrogen-containing compounds. nih.govacs.org This approach relies on chiral transition-metal catalysts, typically based on iridium, rhodium, or ruthenium, coordinated to chiral ligands. acs.orgacs.org The design of these chiral ligands is crucial for inducing high enantioselectivity. acs.org For the synthesis of a chiral secondary amine, a precursor imine would be hydrogenated, with the chiral catalyst guiding the hydrogen addition to one face of the C=N double bond, leading to a preponderance of one enantiomer. Advances in this field have been driven by the development of a vast library of chiral phosphorus ligands and N-heterocyclic carbenes that can be fine-tuned for specific substrates. nih.govacs.org

Biocatalytic Approaches: Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods for chiral amine synthesis. nih.gov Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity. Key enzyme classes used for this purpose include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde acceptor. nih.gov The use of engineered transaminases has expanded the substrate scope to include bulky and aromatic compounds, making them suitable for synthesizing complex pharmaceutical intermediates. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of a ketone or aldehyde using ammonia as the amine source and a cofactor like NAD(P)H for reduction. nih.gov Protein engineering has been instrumental in developing AmDHs with desired substrate specificities and stereoselectivities. nih.gov

Carbene N-H Insertion: Emerging biocatalytic methods involve the use of engineered hemoproteins, such as myoglobin (B1173299) variants, to catalyze the insertion of a carbene into an N-H bond. rochester.edu By tuning the chiral environment of the enzyme's active site and matching it with a suitable diazo reagent, a range of chiral amines can be synthesized with controlled enantioselectivity. rochester.edu

These biocatalytic methods provide access to high-purity chiral amines while aligning with the principles of green chemistry. nih.govrochester.edu

Green Chemistry Approaches and Sustainable Synthesis Strategies

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to develop processes that are efficient, safe, and environmentally benign. The synthesis of this compound and other amines is increasingly being approached through the lens of green chemistry.

Hydrogen Borrowing / Auto-Transfer Catalysis: One of the most elegant and atom-economical strategies for N-alkylation is "hydrogen borrowing" or "hydrogen auto-transfer" catalysis. manchester.ac.ukrsc.org In this process, a catalyst (often based on palladium, ruthenium, or iridium) temporarily "borrows" hydrogen from an alcohol, oxidizing it in situ to an aldehyde or ketone. manchester.ac.ukresearchgate.net This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this process is water, making it a highly sustainable alternative to conventional alkylation methods that use stoichiometric and often toxic reagents. rsc.org This method allows for the direct coupling of alcohols with amines, avoiding the pre-oxidation of the alcohol and the use of external reducing agents. manchester.ac.ukrsc.org

Biocatalysis for N-Alkylation: As mentioned previously, biocatalysis is a cornerstone of green chemistry. manchester.ac.uk Enzymatic methods for amine alkylation, often employing cascade reactions, are emerging as powerful and sustainable synthetic tools. nih.govmanchester.ac.uk These reactions are performed in aqueous media under mild conditions, reducing energy consumption and avoiding the use of hazardous organic solvents.

Solvent and Catalyst Considerations: A key aspect of green synthesis is the choice of solvent. Efforts are continuously made to replace hazardous solvents with greener alternatives like water or to perform reactions under solvent-free conditions. rsc.orgresearchgate.net For instance, an eco-friendly protocol for preparing diamines involves a reduction step with sodium borohydride under solvent-free conditions, achieving excellent yields. researchgate.net Similarly, the use of recyclable heterogeneous catalysts is preferred over homogeneous ones, as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. rsc.org The development of catalyst-free procedures, such as the reductive alkylation of amines using sodium borohydride in the recyclable solvent 2,2,2-trifluoroethanol, further enhances the sustainability of these syntheses. organic-chemistry.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficient synthesis of this compound requires careful optimization of various reaction parameters to maximize yield and purity while minimizing reaction time and waste. The primary route for its synthesis would likely be the reductive amination of 2-methylbenzaldehyde with propan-1-amine or the N-alkylation of 2-methylbenzylamine (B130908) with propanal or a propyl halide.

Key parameters that are typically optimized include the choice of catalyst, base, solvent, temperature, and reactant stoichiometry. For instance, in N-alkylation reactions utilizing the hydrogen borrowing strategy, a combination of a metal catalyst and a base is often necessary. researchgate.net

Illustrative Optimization of a Catalytic N-Alkylation Reaction:

The following table demonstrates a typical approach to optimizing the synthesis of a secondary amine via a palladium-catalyzed N-alkylation of an amine with an alcohol, a strategy directly applicable to the synthesis of this compound.

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)K₂CO₃ (1.5)Toluene (B28343)1002445
2[Pd(L)Cl] (0.1)KOtBu (1)Toluene1002485
3[Pd(L)Cl] (0.1)KOtBu (1)Dioxane1002478
4[Pd(L)Cl] (0.1)KOtBu (1)Toluene802462
5[Pd(L)Cl] (0.1)NaOtBu (1)Toluene1002480
6[Pd(L)Cl] (0.1)KOtBu (1)Toluene1201892

This table is a representative example based on general findings for optimizing N-alkylation reactions, such as those reported in the literature. researchgate.netresearchgate.net [Pd(L)Cl] refers to a specific palladium complex with a ligand L.

Catalyst Choice: A well-defined palladium complex (Entry 2) can be significantly more efficient than a simple salt like Pd(OAc)₂ (Entry 1), allowing for much lower catalyst loading. rsc.orgresearchgate.net

Base and Solvent: The choice of base and solvent has a notable impact on the yield. In this example, the combination of KOtBu as the base and toluene as the solvent provides a better outcome than K₂CO₃ or using dioxane as the solvent. researchgate.netresearchgate.net

Temperature: Increasing the temperature from 100 °C to 120 °C (Entry 6) can increase the reaction rate and final yield, while also potentially reducing the required reaction time. researchgate.net

Further optimization would involve fine-tuning the reactant ratios and concentrations. For instance, a patent describing the synthesis of a related compound, 2-methyl-1-(2-methylphenyl)-2-propanamine, highlights that varying the molar ratio of reactants and base can significantly affect the product yield. google.com Ultimately, a successful synthesis balances high yield with practical considerations like cost, safety, and environmental impact. rsc.org

Reaction Mechanisms and Organic Transformations of N 2 Methylbenzyl Propan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The nitrogen atom in N-(2-methylbenzyl)propan-1-amine, a secondary amine, acts as a nucleophile, readily attacking electron-deficient centers. This reactivity is central to its role in alkylation, acylation, and condensation reactions.

Secondary amines such as this compound react with alkylating agents, typically alkyl halides, in a class of reactions known as N-alkylation. This process follows a nucleophilic substitution mechanism, usually SN2, where the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

The initial product of this reaction is a tertiary amine. However, the resulting tertiary amine is often more nucleophilic than the starting secondary amine, which can lead to subsequent alkylation. If an excess of the alkylating agent is used, the reaction can proceed further. The tertiary amine can be alkylated again to form a quaternary ammonium (B1175870) salt, a process known as quaternization. adichemistry.com These salts are permanently charged ionic compounds. nih.gov

To achieve selective mono-alkylation and prevent the formation of the quaternary salt, reaction conditions must be carefully controlled, for instance, by using the amine as the limiting reagent or by employing specific methodologies that favor the formation of the tertiary amine. chemistrysteps.comwikipedia.org The general sequence of these reactions can be summarized as follows:

Reactant 1Reactant 2 (Alkylating Agent)Intermediate ProductFinal Product (Quaternization)
This compound (Secondary Amine)R-X (e.g., CH₃I)N-(2-methylbenzyl)-N-methylpropan-1-amine (Tertiary Amine)N-(2-methylbenzyl)-N,N-dimethylpropan-1-aminium iodide (Quaternary Ammonium Salt)

The direct alkylation of secondary amines to the quaternary stage often requires forcing conditions, such as prolonged heating, and the presence of a base to neutralize the acid generated during the reaction. byjus.commdpi.com

This compound readily undergoes acylation when treated with acid derivatives, most commonly acyl chlorides or acid anhydrides. This reaction is a robust method for forming amides. The mechanism is a nucleophilic addition-elimination reaction. acs.org The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group and forming a protonated amide. A base, often a second equivalent of the amine itself or an added non-nucleophilic base like triethylamine or pyridine (B92270), is required to neutralize the hydrogen chloride (HCl) byproduct. google.com

The product of the acylation of this compound with an acyl chloride (e.g., acetyl chloride) is an N,N-disubstituted amide, in this case, N-(2-methylbenzyl)-N-propylacetamide. This transformation is generally high-yielding and is a fundamental reaction in organic synthesis for creating C-N bonds.

Reaction Scheme: Acylation of this compound

This compound + Acetyl Chloride → N-(2-methylbenzyl)-N-propylacetamide + HCl

The reaction of amines with aldehydes or ketones is a condensation process that results in the formation of a carbon-nitrogen double bond. While primary amines react with carbonyl compounds to form imines (also known as Schiff bases), secondary amines like this compound react via a similar pathway to form enamines, provided the carbonyl compound has a proton on an alpha-carbon. libretexts.org

The reaction is typically catalyzed by a weak acid. organic-chemistry.org The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a zwitterionic intermediate that quickly protonates to a neutral carbinolamine. wikipedia.org The hydroxyl group of the carbinolamine is then protonated, converting it into a good leaving group (water). The lone pair on the nitrogen atom facilitates the elimination of water, forming a positively charged iminium ion. This iminium ion is a key intermediate.

If the original aldehyde or ketone has an available alpha-hydrogen, a base (which can be another amine molecule) removes this proton, and the electrons form a carbon-carbon double bond adjacent to the nitrogen. The final product is an enamine. libretexts.org If the carbonyl compound lacks alpha-hydrogens, the reaction may stop at the stable iminium salt. The iminium ion itself is sometimes considered the analogue of a Schiff base for secondary amines.

Reactant 1Reactant 2Key IntermediateFinal Product
This compoundAldehyde/Ketone (with α-H)Iminium IonEnamine
This compoundAldehyde/Ketone (no α-H)Iminium IonIminium Salt

Mannich Reaction and Related Aminoalkylation Processes

The Mannich reaction is a cornerstone of aminoalkylation in organic chemistry. It is a three-component reaction that forms a C-C bond at the alpha-position of a carbonyl compound.

The Mannich reaction involves the condensation of an enolizable carbonyl compound (one with an acidic α-proton), a non-enolizable aldehyde (commonly formaldehyde), and a secondary amine like this compound. The product of this reaction is a β-amino carbonyl compound, known as a Mannich base. mdpi.com

The mechanism proceeds in two main stages. nih.gov First, the secondary amine reacts with formaldehyde to form an iminium ion (specifically, Eschenmoser's salt precursor). nih.gov Second, the enolizable carbonyl compound, under the acidic or basic reaction conditions, tautomerizes to its enol or enolate form. This enol/enolate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. byjus.com This attack forms the new C-C bond and, after a final proton transfer, yields the β-amino carbonyl product.

Using this compound, formaldehyde, and acetone as the three components would yield 4-(N-(2-methylbenzyl)propanamido)butan-2-one. These Mannich bases are valuable synthetic intermediates.

The Mannich reaction is a classic example of a multi-component reaction, where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. This compound can participate in other such synthetically efficient processes.

A prominent example is the Aldehyde-Alkyne-Amine (A³) coupling reaction. This reaction involves an aldehyde, a terminal alkyne, and an amine, and it is typically catalyzed by a metal such as gold or copper. google.com In this process, the amine and aldehyde first combine to form an iminium ion in situ. Simultaneously, the metal catalyst activates the alkyne to form a metal acetylide. The nucleophilic acetylide then attacks the iminium ion, resulting in the formation of a propargylamine.

If this compound were reacted with benzaldehyde (B42025) and phenylacetylene in the presence of a suitable catalyst, the product would be a highly substituted propargylamine. These reactions are valued for their atom economy and ability to rapidly build molecular complexity from simple starting materials. acs.org

Transformations Involving the Aromatic Moiety

Electrophilic aromatic substitution (EAS) reactions are characteristic of benzene (B151609) and its derivatives. The existing substituents on the aromatic ring significantly influence both the rate of the reaction and the regioselectivity (the position of the incoming electrophile). wikipedia.orguci.edu In this compound, the aromatic ring has two substituents: a methyl group (-CH₃) at the C2 position and an N-propylaminomethyl group (-CH₂-N(CH₂CH₂CH₃)H) at the C1 position.

Methyl Group (-CH₃): This is a weakly activating group that directs incoming electrophiles to the ortho and para positions relative to itself. askthenerd.com It donates electron density to the ring primarily through an inductive effect and hyperconjugation. ulethbridge.ca

The final substitution pattern is determined by the combined influence of these two groups.

Under neutral or basic conditions: Both the methyl and the alkylaminomethyl groups are activating ortho, para-directors. The methyl group at C2 directs to C3 (ortho), C4 (para), and C6 (ortho). The alkylaminomethyl group at C1 directs to C2 (ortho), C4 (para), and C6 (ortho). The directing effects reinforce each other, strongly favoring substitution at the C4 and C6 positions. Steric hindrance from the bulky N-propylaminomethyl group might disfavor substitution at the C6 position compared to the C4 position.

Under acidic conditions: The methyl group remains an ortho, para-director. The protonated aminomethyl group becomes a strong meta-director, directing incoming electrophiles to the C3 and C5 positions relative to itself. The activating effect of the methyl group and the deactivating effect of the ammonium group will compete. The outcome will depend on the specific reaction conditions and the nature of the electrophile.

Substituent GroupElectronic EffectReactivity EffectDirecting Influence
-CH₃ (Methyl)Electron-donating (Inductive, Hyperconjugation)ActivatingOrtho, Para
-CH₂-N(propyl)H (under neutral conditions)Weakly electron-donating (Inductive)Weakly ActivatingOrtho, Para
-CH₂-N⁺H₂(propyl) (under acidic conditions)Strongly electron-withdrawing (Inductive)Strongly DeactivatingMeta

The benzylic position—the carbon atom directly attached to the benzene ring—is particularly reactive towards substitution reactions. chemistrysteps.compearson.com This heightened reactivity is due to the ability of the adjacent aromatic ring to stabilize reaction intermediates, whether they are carbocations (in Sₙ1 reactions) or radicals. chemistrysteps.comlibretexts.org

Sₙ1 (Substitution Nucleophilic Unimolecular) Reactions: This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com Benzylic substrates readily undergo Sₙ1 reactions because the resulting benzylic carbocation is stabilized by resonance, with the positive charge delocalized over the aromatic ring. chemistrysteps.comlibretexts.org For this compound, if a leaving group were present at the benzylic position, the formation of the 2-methylbenzyl carbocation would be a key step.

Sₙ2 (Substitution Nucleophilic Bimolecular) Reactions: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com The rate of Sₙ2 reactions is sensitive to steric hindrance. masterorganicchemistry.com The benzylic carbon in this compound is a secondary carbon, which is sterically more hindered than a primary carbon but less so than a tertiary one. Therefore, Sₙ2 reactions are possible but may be slower than for less substituted substrates. youtube.com

The choice between an Sₙ1 and Sₙ2 pathway for a reaction at the benzylic position of a derivative of this compound would depend on several factors:

The Nucleophile: Strong nucleophiles favor the Sₙ2 mechanism, while weak nucleophiles favor Sₙ1. youtube.com

The Leaving Group: A good leaving group is necessary for both, but its departure is the rate-determining step in Sₙ1.

The Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring the Sₙ1 pathway. Polar aprotic solvents favor the Sₙ2 pathway. youtube.com

Substituents on the Ring: Electron-donating groups on the aromatic ring stabilize the benzylic carbocation, accelerating Sₙ1 reactions. The ortho-methyl group in this compound would provide some stabilization. Conversely, electron-withdrawing groups destabilize the carbocation and would favor an Sₙ2 mechanism. stackexchange.com

FactorFavors Sₙ1 MechanismFavors Sₙ2 Mechanism
Substrate Structure Tertiary > Secondary (Benzylic)Methyl > Primary > Secondary (Benzylic)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Intermediate CarbocationNone (Transition State)
Stereochemistry RacemizationInversion of configuration

Oxidation and Reduction Chemistry of this compound and Analogues

The structure of this compound offers several sites for oxidation and reduction reactions.

Oxidation:

Oxidation of the Alkyl Side-Chain: The benzylic C-H bonds are susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under hot, acidic conditions can oxidize the entire side chain, including the benzylic carbon and the attached amine group, down to a carboxylic acid. libretexts.orglibretexts.org This would convert this compound into 2-methylbenzoic acid.

Oxidation of the Amine: Secondary amines can be oxidized by various reagents. For instance, reaction with hydrogen peroxide can lead to the formation of hydroxylamines or nitrones. More vigorous oxidation can lead to cleavage of the C-N bonds. researchgate.net

Oxidative Debenzylation: The N-benzyl group can be removed under oxidative conditions. For example, oxidation of bromide under mild conditions can generate a bromo radical, which enables the oxidative debenzylation of N-benzyl amides. organic-chemistry.org A similar principle could potentially be applied to benzylamines.

Reduction:

Catalytic Hydrogenolysis: The most common reduction involving benzylamines is the cleavage of the C-N bond at the benzylic position through catalytic hydrogenolysis. This reaction typically uses a palladium, platinum, or nickel catalyst with hydrogen gas (H₂). organic-chemistry.org This process would cleave this compound into toluene (B28343) and propan-1-amine. This method is widely used for deprotection of benzyl-protected amines in organic synthesis.

Reduction of the Aromatic Ring: Under more forcing conditions (e.g., high pressure and temperature with a rhodium or ruthenium catalyst), the aromatic ring itself can be reduced to a cyclohexane ring, yielding N-(2-methylcyclohexylmethyl)propan-1-amine.

Reductive Amination: While not a reduction of the title compound, its synthesis often involves the reduction of an intermediate. For example, it can be formed via reductive amination of 2-methylbenzaldehyde (B42018) with propan-1-amine, where an intermediate imine is reduced in situ, often using reagents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Catalyst Deactivation Mechanisms in Amine Reactions

Amines, including this compound, are known to act as poisons for many transition metal catalysts. researchgate.net Catalyst poisoning, or deactivation, refers to the loss of catalytic activity due to the chemical bonding of a compound to the catalyst's active sites. wikipedia.org This is a significant issue in industrial processes and laboratory-scale synthesis.

Mechanisms of deactivation by amines include:

Competitive Coordination: Amines are Lewis bases due to the lone pair of electrons on the nitrogen atom. They can coordinate strongly to the metal center of a catalyst. researchgate.net This binding can be stronger than that of the intended substrate, effectively blocking the active site and preventing the catalytic cycle from proceeding. For example, in hydrogenations catalyzed by rhodium complexes, the amine product can poison the catalyst by coordinating to the rhodium center. researchgate.net

Formation of Stable, Inactive Complexes: The amine can react with the catalyst to form a stable complex that is catalytically inactive. This is particularly problematic in reactions where the amine is a product, leading to "product inhibition" or "catalyst self-poisoning." researchgate.net

Reaction with Reagents: In some cases, the amine can react with other components in the reaction mixture, leading to catalyst deactivation. For instance, in palladium-catalyzed cyanation reactions, excess cyanide can react with the palladium catalyst to form inactive tetracyanopalladate(II) complexes. While not a direct reaction of the amine, the basicity of the amine can influence side reactions, such as the hydrolysis of cyanide to HCN, which is highly reactive towards the Pd(0) catalyst. nih.govacs.org

Aldol Reaction Pathway: In amine-catalyzed reactions involving aldehydes, a deactivation pathway can occur through an undesired aldol reaction. nih.govacs.org The enamine intermediate, formed from the secondary amine catalyst and the aldehyde, can react with another aldehyde molecule. This can form an off-cycle intermediate that blocks the catalyst's active site. researchgate.net While this compound is more likely to be a substrate or ligand than a catalyst itself, this mechanism highlights a potential side-reaction pathway in systems where it is present with aldehydes.

N-Nitrosation Reactions and Implications

Secondary amines like this compound can react with nitrosating agents to form N-nitrosamines. nih.gov This reaction, known as N-nitrosation, is of significant concern because many N-nitrosamines are potent carcinogens.

The most common nitrosating agent is nitrous acid (HNO₂), which is typically formed in situ from a nitrite (B80452) salt (like sodium nitrite, NaNO₂) under acidic conditions. nih.gov The mechanism involves the following steps:

In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

Further protonation and loss of water generates the highly reactive nitrosonium ion (NO⁺), which is the active electrophile.

The lone pair of electrons on the nitrogen atom of the secondary amine attacks the nitrosonium ion.

Deprotonation of the resulting intermediate yields the stable N-nitrosamine.

The reaction for this compound would be: (2-CH₃C₆H₄CH₂)NH(CH₂CH₂CH₃) + HNO₂ → (2-CH₃C₆H₄CH₂)N(NO)(CH₂CH₂CH₃) + H₂O

The rate of nitrosation is highly pH-dependent. It is generally fastest under weakly acidic conditions (pH ~3-4), which represents a balance between the concentration of the active nitrosating agent and the availability of the unprotonated, nucleophilic form of the amine. nih.gov The presence of carbonyl compounds, such as formaldehyde, can enhance the formation of N-nitrosamines, even under neutral or basic conditions, by forming reactive iminium ion intermediates. acs.org

Implications: The potential for this compound to form an N-nitrosamine derivative is a critical consideration in any application where it might be exposed to nitrites or other nitrosating agents, such as in pharmaceuticals, food processing, or industrial settings. The formation of these contaminants can occur during synthesis or upon storage if trace amounts of nitrite are present in reagents or excipients. researchgate.net

Derivatives, Analogues, and Structural Modifications of N 2 Methylbenzyl Propan 1 Amine

Synthesis of N-Substituted Amide Derivatives

The secondary amine functionality of N-(2-methylbenzyl)propan-1-amine makes it a suitable precursor for the synthesis of N-substituted tertiary amides. This transformation is typically achieved through acylation, a reaction where an acyl group is introduced onto the nitrogen atom. Common methods involve reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. nih.gov The reaction generally proceeds under basic conditions to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

The general synthetic route can be described as the reaction of this compound with an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O). The choice of the "R" group in the acylating agent allows for the introduction of a wide variety of substituents, leading to a diverse library of amide derivatives. researchgate.net For instance, using benzoyl chloride would yield N-(2-methylbenzyl)-N-propylbenzamide. The synthesis of such derivatives is significant in medicinal chemistry, as the amide bond is a fundamental component of many biologically active molecules. researchgate.net

Table 1: Examples of N-Substituted Amide Synthesis

Reactant 1 Reactant 2 (Acylating Agent) Product (Amide Derivative)
This compound Acetyl chloride N-(2-methylbenzyl)-N-propylacetamide
This compound Benzoyl chloride N-(2-methylbenzyl)-N-propylbenzamide
This compound Propionic anhydride N-(2-methylbenzyl)-N-propylpropanamide

Formation of Azo Compounds and Dyes from Amine Precursors

The formation of azo compounds, which are characterized by the -N=N- functional group, is a cornerstone of dye chemistry. The standard synthesis, known as diazotization followed by azo coupling, requires a primary aromatic amine as the starting material. nih.govimrpress.com The primary amine is converted into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. byjus.com This highly reactive diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative, to form the azo dye. youtube.comunb.ca

This compound, being a secondary aliphatic amine, cannot directly undergo diazotization to form an azo compound. imrpress.com However, it can serve as a precursor to a molecule suitable for azo coupling through a multi-step synthetic pathway. This would involve chemical modification of the benzyl (B1604629) moiety to introduce a primary amine group onto the aromatic ring. A plausible route would be:

Nitration: The benzyl ring of this compound can be nitrated using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution would introduce a nitro group (-NO₂) onto the ring. The existing methyl and alkylamino groups would direct the substitution primarily to the ortho and para positions.

Reduction: The resulting nitro-substituted derivative can then be reduced to a primary aromatic amine (-NH₂). Common reducing agents for this transformation include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation. imrpress.com

The final product, an aniline derivative of the original molecule, now possesses the necessary primary aromatic amine group and can be diazotized and coupled to form a novel azo dye. google.com The specific structure and color of the resulting dye would depend on the position of the newly introduced amine and the nature of the coupling partner used.

Functionalization of the Propane (B168953) Chain

The propane chain of this compound offers another avenue for derivatization. The carbons on the propyl group, particularly the one alpha to the nitrogen atom (the methine group), are potential sites for functionalization.

One possible modification is the oxidation of the C-H bond alpha to the nitrogen. Catalytic methods have been developed for the direct conversion of α-C-H bonds of N-alkylamines into other functional groups. nih.gov For example, oxidation could potentially introduce a carbonyl group, transforming the propane chain and yielding a β-keto amine derivative, a structure that shares features with cathinone (B1664624) analogues.

Another approach is through radical reactions. Terminal functionalization of alkyl chains can be achieved through methods like regioconvergent cross-coupling, although this is more established for simpler alkanes. nih.gov Such strategies could potentially be adapted to introduce substituents at the terminal methyl group of the propane chain. These modifications would significantly alter the steric and electronic properties of the molecule.

Modifications of the Benzyl Moiety: Impact on Reactivity and Selectivity

The aromatic ring of the benzyl moiety is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. masterorganicchemistry.com The rate and regioselectivity (the position of the incoming substituent) of these reactions are governed by the activating and directing effects of the substituents already present on the ring: the methyl group (-CH₃) and the N-propylaminomethyl group (-CH₂-N(H)C₃H₇). vedantu.commsu.edu

Both the methyl group and the alkylamino group are electron-donating groups, which activate the benzene (B151609) ring towards electrophilic attack, making it more reactive than benzene itself. pressbooks.publibretexts.org They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orglibretexts.org In this compound, the methyl group is at position 2. The bulky N-propylaminomethyl group at position 1 will sterically hinder the adjacent ortho position (position 6). Therefore, electrophilic substitution is most likely to occur at positions 4 (para to the -CH₂N- group) and 6 (ortho to the -CH₂N- group and meta to the methyl group), with position 4 being generally favored.

Introducing different substituents can modulate the molecule's properties. For example, adding an electron-withdrawing group like a nitro (-NO₂) or a sulfonyl (-SO₃H) group would decrease the basicity of the amine, while adding another electron-donating group like a methoxy (B1213986) (-OCH₃) group would increase it. ncert.nic.in

Table 2: Potential Electrophilic Aromatic Substitution Reactions and Their Effects

Reaction Reagents Major Product(s) Impact on Properties
Nitration HNO₃, H₂SO₄ 4-Nitro-1-(N-propylaminomethyl)-2-methylbenzene Decreases basicity of the amine
Halogenation Br₂, FeBr₃ 4-Bromo-1-(N-propylaminomethyl)-2-methylbenzene Introduces a polarizable atom
Sulfonation SO₃, H₂SO₄ 4-(N-propylaminomethyl)-5-methylbenzenesulfonic acid Increases water solubility, decreases basicity
Friedel-Crafts Acylation CH₃COCl, AlCl₃ 1-(4-acetyl-2-methylphenyl)-N-propylmethanamine Introduces a ketone functionality

Stereoisomeric Forms and Their Synthesis

The parent molecule, this compound, is achiral and does not have stereoisomers as it lacks a stereocenter. However, stereoisomers can be generated by introducing a chiral center into the molecule through derivatization or by starting the synthesis from chiral precursors.

A chiral center could be introduced by functionalizing the propane chain at the second carbon atom. For example, hydroxylation at C-2 of the propyl group would create N-(2-methylbenzyl)-1-aminopropan-2-ol, which contains a chiral carbon, and would therefore exist as a pair of enantiomers (R and S forms).

The synthesis of specific stereoisomers, or enantioselective synthesis, is a critical field in chemistry, particularly for pharmaceuticals, as different enantiomers can have vastly different biological activities. nih.gov Methods for the enantioselective synthesis of chiral amines often involve the asymmetric hydrogenation of prochiral imines or enamines using chiral transition metal catalysts. acs.orgrsc.org To synthesize a specific enantiomer of a derivative of this compound, one could employ a strategy involving the reaction of 2-methylbenzaldehyde (B42018) with a chiral amine, followed by transformations, or by using chiral auxiliaries to direct the stereochemical outcome of a key reaction step. researchgate.net

Design and Synthesis of Structurally Related Amine Derivatives (e.g., Cathinone Analogues)

This compound can be viewed as a structural scaffold for the design of other amine derivatives, including analogues of classes such as synthetic cathinones. Synthetic cathinones are β-keto-phenethylamines, meaning they have a phenethylamine (B48288) core with a ketone group at the beta (β) carbon position relative to the nitrogen atom. researchgate.net

To design a cathinone analogue from this compound, two key structural modifications would be necessary:

Relocation of the Aromatic Ring: The benzyl group would need to be reconfigured into a phenyl group attached directly to the carbon backbone that contains the amine, forming a phenethylamine scaffold.

Introduction of a β-Keto Group: A ketone (C=O) group would need to be introduced at the β-carbon of the propane chain.

A hypothetical synthetic target could be 1-(2-methylphenyl)-2-(propylamino)propan-1-one. This molecule retains the 2-methylphenyl group and the N-propyl amine feature but incorporates the core β-keto-phenethylamine structure of a cathinone. The structure-activity relationships of synthetic cathinones are complex, with modifications to the aromatic ring, the alkyl chain, and the amine substituent all influencing their properties. nih.gov For example, N-alkylation (like the propyl group here) and aromatic ring substitution (the methyl group) are known to significantly modulate the activity of cathinone compounds. nih.gov

Table 3: Structural Comparison for Cathinone Analogue Design

Feature This compound Hypothetical Cathinone Analogue
Core Structure Benzylamine (B48309) Phenethylamine
Aromatic Group 2-Methylbenzyl 2-Methylphenyl
Alkyl Chain Propyl (attached to N) Propyl (part of the core backbone)
Amine Substitution N-propyl N-propyl
β-Carbon Feature Methylene (B1212753) (-CH₂-) Ketone (C=O)

Computational and Theoretical Investigations of N 2 Methylbenzyl Propan 1 Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the electronic properties of organic molecules.

Elucidation of Electronic Structure and Reactivity

DFT calculations could be employed to determine the optimized molecular geometry of N-(2-methylbenzyl)propan-1-amine, predicting bond lengths, bond angles, and dihedral angles. From the optimized structure, a wealth of information about its electronic nature can be derived. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT allows for the calculation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are fundamental in predicting sites of chemical reactions. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated to quantify the molecule's reactivity.

Reaction Mechanism Prediction and Transition State Analysis

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By locating the transition state structures—the highest energy points along a reaction coordinate—researchers can calculate activation energies, providing a quantitative measure of the reaction's feasibility. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state correctly connects the reactants and products. This level of analysis provides a detailed, step-by-step understanding of how chemical transformations involving the molecule occur.

Molecular Dynamics and Conformational Analysis

This compound possesses significant conformational flexibility due to the presence of several single bonds. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms according to classical mechanics, MD can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvents.

Quantum Chemical Studies of Intermolecular Interactions

The way this compound interacts with other molecules is governed by intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. Quantum chemical methods, particularly high-level ab initio calculations or DFT with dispersion corrections, can be used to accurately model these interactions. For instance, the interaction energy between two molecules of this compound or between the amine and a solvent molecule can be calculated. Understanding these interactions is vital for predicting physical properties like boiling point, solubility, and crystal packing.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are invaluable for interpreting and predicting spectroscopic data. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to aid in the structural characterization of the compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and are highly sensitive to the electronic environment of each nucleus, providing another layer of structural verification. UV-Vis spectra can also be predicted using time-dependent DFT (TD-DFT), which provides information about the electronic transitions within the molecule.

Advanced Analytical Spectroscopic Techniques for Characterization of N 2 Methylbenzyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including N-(2-methylbenzyl)propan-1-amine. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the propyl chain protons, and the amine proton can be observed. For instance, the aromatic protons typically appear in the downfield region (around 7.1-7.3 ppm), reflecting the deshielding effect of the aromatic ring current. chemicalbook.com The benzylic methylene protons (Ar-CH₂-N) are also shifted downfield due to the adjacent nitrogen and aromatic ring. The protons of the propyl group will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons, following the n+1 rule. docbrown.info For example, the terminal methyl group of the propyl chain would appear as a triplet, while the adjacent methylene group would be a sextet. The amine proton (NH) signal can vary in chemical shift and may appear as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Splitting Pattern
Aromatic (Ar-H) 7.1 - 7.3 Multiplet
Benzylic (Ar-CH₂) ~3.8 Singlet/Doublet
Propyl (N-CH₂) ~2.6 Triplet
Propyl (-CH₂-) ~1.5 Sextet
Propyl (-CH₃) ~0.9 Triplet
Amine (N-H) Variable Broad Singlet
Benzyl (-CH₃) ~2.3 Singlet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR for Backbone and Substituent Analysis

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in a ¹³C NMR spectrum are influenced by the hybridization and electronic environment of the carbon atoms. Aromatic carbons typically resonate in the range of 110-160 ppm. wisc.edu The carbon of the methyl group attached to the benzene (B151609) ring would appear in the aliphatic region, typically around 20 ppm. The carbons of the propyl chain will have distinct chemical shifts, with the carbon attached to the nitrogen (N-CH₂) appearing further downfield than the other two carbons due to the electronegativity of the nitrogen atom. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic (quaternary C) 135 - 140
Aromatic (CH) 125 - 130
Benzylic (Ar-CH₂) ~50 - 55
Propyl (N-CH₂) ~45 - 50
Propyl (-CH₂-) ~20 - 25
Propyl (-CH₃) ~10 - 15
Benzyl (-CH₃) ~15 - 20

Note: Predicted values are based on typical chemical shift ranges and may vary.

Two-Dimensional NMR Techniques

To further resolve complex structural features and confirm assignments made from 1D NMR, two-dimensional (2D) NMR techniques are employed. wikipedia.orglibretexts.org These experiments provide correlation maps between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, COSY would show correlations between the adjacent protons of the propyl chain and between the benzylic protons and the aromatic protons (if coupling exists).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the correlation between protons and the carbons to which they are directly attached. wikipedia.org It is invaluable for definitively assigning the ¹H and ¹³C signals of each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). ipb.pt HMBC is crucial for establishing the connectivity between different parts of the molecule, for instance, showing a correlation from the benzylic protons to the quaternary aromatic carbon and the carbons of the propyl group.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. wikipedia.orgipb.pt In the case of this compound, a TOCSY experiment would show correlations among all the protons of the propyl group, helping to identify the entire spin system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation of the molecular ion provides a "fingerprint" that can be used for identification. A common fragmentation pathway for amines is α-cleavage, where the bond between the carbon and the nitrogen is broken. libretexts.orgyoutube.com In the case of this compound, this could lead to the formation of a stable benzylic cation or a propylaminyl radical cation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. baua.de It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column. labrulez.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in the identification of the compound. It is important to note that condensation products with the injection solvent can sometimes be observed in the GC-MS analysis of amines. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. sciex.comnih.gov In LC-MS/MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer.

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. In an MS/MS experiment, a specific ion (often the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This process, known as multiple reaction monitoring (MRM) when specific transitions are monitored, can be highly specific and sensitive for the quantification of the target analyte in complex matrices. sciex.comresearchgate.net For this compound, LC-MS/MS can be used to develop highly selective and sensitive methods for its detection and quantification. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify the functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. Each functional group absorbs at a characteristic frequency, providing a unique "fingerprint" for the molecule.

For this compound, a secondary amine, the IR spectrum is expected to display several key absorption bands that confirm its structure. The presence of a secondary amine (N-H) group is typically identified by a single, weak to moderate absorption band in the stretching region. spectroscopyonline.com The spectrum will also feature absorptions corresponding to the aromatic ring, the aliphatic propyl and methyl groups, and the carbon-nitrogen bond.

Key vibrational modes anticipated for this compound include:

N-H Stretch: A characteristic peak for the secondary amine.

C-H Stretches: Separate absorptions for the aromatic (sp² hybridized) and aliphatic (sp³ hybridized) C-H bonds.

N-H Bend: A bending vibration that is also characteristic of secondary amines.

C-N Stretch: An absorption indicating the bond between the carbon atoms and the nitrogen atom. docbrown.info

Aromatic C=C Bends: Peaks in the fingerprint region that are characteristic of the benzene ring substitution pattern.

The specific wavenumbers for these vibrations provide strong evidence for the compound's structural composition.

Table 1: Predicted IR and FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch Secondary Amine 3300 - 3500 Weak to Medium, Sharp
Aromatic C-H Stretch Aromatic Ring 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch -CH₃, -CH₂- 2850 - 2960 Strong, Sharp
N-H Bend Secondary Amine 1550 - 1650 Medium, often broad
Aromatic C=C Bends Aromatic Ring 1450 - 1600 Medium to Weak
C-N Stretch Aliphatic Amine 1020 - 1250 Medium
Out-of-Plane C-H Bend Substituted Benzene 730 - 770 Strong (for ortho-substitution)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions that occur when a molecule absorbs UV or visible light. This technique is particularly useful for analyzing compounds containing chromophores—groups of atoms that absorb light. upenn.edu In this compound, the primary chromophore is the 2-methylphenyl group (benzene ring). The lone pair of electrons on the nitrogen atom of the amine group acts as an auxochrome, which can modify the absorption characteristics of the chromophore.

The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. youtube.com For this compound, two principal types of electronic transitions are expected:

π → π* (pi to pi-star) transitions: These high-energy, high-intensity transitions occur within the aromatic benzene ring as electrons are excited from bonding (π) to anti-bonding (π*) orbitals.

n → σ* (n to sigma-star) transitions: These transitions involve the excitation of a non-bonding electron (n) from the nitrogen atom to an anti-bonding (σ) orbital. upenn.eduyoutube.com These transitions are typically of lower intensity compared to π → π transitions.

The position of the maximum absorbance (λmax) can be influenced by the solvent used for the analysis. upenn.edu

Table 2: Predicted Electronic Transitions for this compound

Transition Type Orbitals Involved Associated Functional Group Expected Wavelength (λmax) Region
π → π* π (bonding) → π* (anti-bonding) Aromatic Ring ~200-280 nm
n → σ* n (non-bonding) → σ* (anti-bonding) Amine Group ~175-200 nm

Advanced Chromatographic Methods for Purity and Chiral Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of a compound's purity and the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For the analysis of amines like this compound, reverse-phase HPLC (RP-HPLC) is commonly employed. sielc.comsielc.com In this method, the compound is passed through a column containing a nonpolar stationary phase (such as C18) using a polar mobile phase.

The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid such as formic acid or phosphoric acid added. sielc.comsielc.comoiv.int The acid serves to protonate the amine group, which improves the peak shape and ensures consistent retention times. Detection is typically carried out using a UV detector set to a wavelength where the aromatic chromophore absorbs, or a mass spectrometer (MS) for more definitive identification. bldpharm.com

Table 3: General HPLC Method for Analysis of this compound

Parameter Condition
Column C18 (Reverse-Phase), 5 µm particle size
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Gradient Isocratic or Gradient elution
Flow Rate 1.0 mL/min
Detector UV at ~260 nm or Mass Spectrometer (MS)
Injection Volume 10 µL

Chiral Gas Chromatography (GC)

While this compound is an achiral molecule and does not exist as enantiomers, chiral gas chromatography (GC) is an indispensable technique for the analysis of structurally similar chiral amines. nih.gov This method is used to separate enantiomers (non-superimposable mirror images) of a racemic compound.

The separation is achieved using a chiral stationary phase (CSP) within the GC column. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. nih.gov For amines, derivatization is often necessary to increase their volatility and improve the separation. A common approach is to react the amine with a derivatizing agent like trifluoroacetic anhydride (B1165640) to form a more volatile amide derivative. nih.gov The choice of the chiral stationary phase and the derivatizing agent is critical for achieving successful enantiomeric separation. nih.govsigmaaldrich.com

Table 4: Illustrative Chiral GC Method for a Racemic Aromatic Amine

Parameter Condition
Derivatizing Agent Trifluoroacetic Anhydride
Column Chiral Stationary Phase (e.g., Astec® CHIRALDEX™)
Carrier Gas Helium
Oven Program Temperature programmed for optimal separation
Detector Flame Ionization Detector (FID)

In-depth Analysis Reveals Scant Research on the Catalytic Applications of this compound

Despite a structured inquiry into the catalytic roles of this compound, a comprehensive search of available scientific literature and chemical databases has yielded insufficient specific information to construct a detailed article on its applications in organic synthesis.

While the field of organic catalysis is vast and continually expanding, it appears that this compound has not been a significant focus of published research within the specific contexts requested. The inquiry sought to detail its function as a ligand or organocatalyst, its role in various metal-catalyzed reactions including asymmetric catalysis and cross-coupling, its use as a reagent or intermediate in complex molecule synthesis, and its influence on reaction kinetics and selectivity.

Searches for the compound in connection with these specific catalytic applications did not return dedicated studies or detailed findings. The available literature extensively covers the catalytic applications of the broader class of compounds, benzylamines, which are recognized for their utility in various synthetic transformations. For instance, benzylamine (B48309) derivatives are widely used as directing groups in C-H activation reactions and as precursors for N-heterocyclic carbene (NHC) ligands. However, specific data, reaction tables, and detailed research findings pertaining exclusively to this compound remain elusive.

General principles of catalysis suggest that a secondary amine like this compound could potentially function as a ligand for transition metals, with the nitrogen atom's lone pair of electrons coordinating to the metal center. Its structural features, including the steric bulk of the 2-methylbenzyl group, could theoretically influence the stereoselectivity and kinetics of a catalyzed reaction.

In the realm of asymmetric catalysis, chiral amines are fundamental for synthesizing enantiomerically pure compounds. If this compound were to be used in this context, it would likely require resolution into its individual enantiomers to serve as a chiral ligand or auxiliary. Similarly, in cross-coupling reactions, amines can act as ligands for palladium or copper catalysts, influencing their stability and reactivity.

Furthermore, as an intermediate, this compound could be a building block for more complex molecules, particularly in the pharmaceutical industry where the benzylamine motif is prevalent.

However, without specific studies and empirical data, any discussion on the catalytic applications of this compound would be purely speculative and not meet the standards of a scientifically accurate and authoritative article. The absence of research focusing on this particular compound prevents a detailed exploration of its catalytic behavior, potential advantages, or comparative performance against other catalysts or ligands.

Further research and publication in peer-reviewed journals would be necessary to elucidate the specific roles and potential of this compound in the field of organic synthesis.

Structure Reactivity Relationships and Mechanistic Insights

Influence of Steric and Electronic Effects on Amine Reactivity

The chemical behavior of the amine nitrogen in N-(2-methylbenzyl)propan-1-amine is modulated by a balance of steric and electronic effects originating from its substituents: the n-propyl group and the 2-methylbenzyl group.

Electronic Effects : The n-propyl group exerts a positive inductive effect (+I), donating electron density to the nitrogen atom. libretexts.org This donation increases the electron density on the nitrogen, making its lone pair more available for bonding with electrophiles or for protonation. quora.com The 2-methylbenzyl group has a more complex electronic influence. While the benzyl (B1604629) group's methylene (B1212753) (-CH2-) is electron-donating, the attached phenyl ring can be weakly electron-withdrawing by induction. However, the methyl group on the aromatic ring is itself electron-donating, which slightly enriches the ring's electron density. lumenlearning.com Collectively, these electronic influences render the nitrogen atom a site of high electron availability.

Steric Effects : Steric hindrance plays a crucial role in the reactivity of this molecule. The methyl group at the ortho-position of the benzyl substituent creates significant spatial crowding around the nitrogen center. This bulkiness can physically impede the approach of reactants to the nitrogen's lone pair, a phenomenon known as steric hindrance. masterorganicchemistry.com While the n-propyl group is relatively unhindered, the combination with the bulky 2-methylbenzyl group means that the amine's reactivity will be lower than that of less hindered secondary amines, such as diethylamine, particularly in reactions that are sensitive to steric bulk like SN2 substitutions. msu.edu

Basicity and Nucleophilicity of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom confers both basic and nucleophilic properties to this compound. uomustansiriyah.edu.iq

Basicity : Basicity refers to the ability of the amine to accept a proton (H⁺). The electron-donating nature of the attached alkyl (propyl) and benzyl groups increases the electron density on the nitrogen, making it more basic than ammonia (B1221849). libretexts.org However, the stability of the resulting protonated amine (the conjugate acid) is also a key factor. In solution, this conjugate acid is stabilized by solvation. The steric bulk from the 2-methylbenzyl group can hinder the approach of solvent molecules, leading to less effective solvation and a potential decrease in basicity compared to less hindered amines in polar protic solvents. quora.com The basicity of an amine is typically quantified by the pKₐ of its conjugate acid (pKₐH); a higher pKₐH indicates a stronger base. uomustansiriyah.edu.iq

Table 1: Comparative Basicity of this compound and Related Amines Note: The pKₐH for this compound is estimated based on structural analogies and established chemical principles, as direct experimental values are not readily available in the cited literature.

CompoundStructureClassExpected pKₐHKey Influencing Factors
Propan-1-amineCH₃CH₂CH₂NH₂Primary10.71+I effect of propyl group; good solvation of conjugate acid.
Diethylamine(CH₃CH₂)₂NHSecondary10.93Strong +I effect from two ethyl groups.
Benzylamine (B48309)C₆H₅CH₂NH₂Primary9.34Electron-withdrawing nature of phenyl ring reduces basicity.
This compoundo-CH₃-C₆H₄CH₂NH(CH₂CH₂CH₃)Secondary~9.5-10.0Balance of +I effects (propyl, benzyl) vs. phenyl group's withdrawing effect and steric hindrance to solvation.

Nucleophilicity : Nucleophilicity describes the amine's ability to donate its electron pair to an electrophilic atom other than a proton. Generally, nucleophilicity trends with basicity, but it is far more sensitive to steric effects. masterorganicchemistry.com The electron-rich nitrogen of this compound is inherently nucleophilic. However, the significant steric hindrance from the 2-methylbenzyl group will likely diminish its effectiveness as a nucleophile compared to less bulky secondary amines. masterorganicchemistry.commsu.edu This effect would be particularly pronounced in reactions requiring attack at a sterically crowded electrophilic center.

Aromatic Ring Substituent Effects on Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the two substituents already present: the methyl group (-CH₃) and the N-propylaminomethyl group (-CH₂NHCH₂CH₂CH₃).

Both the alkyl group and the aminoalkyl group are classified as activating substituents, meaning they make the aromatic ring more reactive towards electrophiles than benzene itself. lumenlearning.commsu.edu They achieve this by donating electron density to the ring, which stabilizes the positively charged intermediate (the benzenonium ion) formed during the reaction. msu.edu

Furthermore, both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

The methyl group at position 2 directs to positions 3 (ortho), 5 (para), and 1 (ortho, already substituted).

The N-propylaminomethyl group at position 1 directs to positions 2 (ortho, already substituted), 4 (para), and 6 (ortho).

The combined influence of these two activating, ortho, para-directing groups strongly favors substitution at positions 4 and 6, which are activated by both substituents. Position 4, being para to the larger activating group and less sterically hindered than position 6 (which is between the two substituents), would be the most likely site of electrophilic attack. Conversely, substituting the methyl group with an electron-withdrawing group (e.g., -NO₂) would deactivate the ring and direct incoming electrophiles to the meta position. lumenlearning.comresearchgate.net

Table 2: General Effects of Aromatic Substituents on Electrophilic Aromatic Substitution (EAS)

Substituent TypeExamplesEffect on ReactivityDirecting Influence
Strongly Activating-NH₂, -OH, -NR₂Strongly increases rate of EASOrtho, Para
Moderately Activating-OR, -NHCORIncreases rate of EASOrtho, Para
Weakly Activating-R (Alkyl), -C₆H₅ (Phenyl)Slightly increases rate of EASOrtho, Para
Weakly Deactivating-F, -Cl, -Br, -ISlightly decreases rate of EASOrtho, Para
Strongly Deactivating-NO₂, -CN, -SO₃H, -CHO, -COR, -COOHStrongly decreases rate of EASMeta

Conformation and Stereochemical Considerations in Reactions

The structure of this compound allows for considerable conformational flexibility due to rotation around its single bonds. The molecule will adopt conformations that minimize steric repulsion between the n-propyl and the bulky 2-methylbenzyl groups. The nitrogen atom itself has a trigonal pyramidal geometry and undergoes rapid inversion at room temperature, meaning it is not a stable stereocenter.

However, if the amine nitrogen reacts with an electrophile to form a stable quaternary ammonium (B1175870) salt, the nitrogen atom becomes a tetrahedral stereocenter. Since the four groups attached to the nitrogen (propyl, 2-methylbenzyl, a hydrogen or other group from the original amine, and the new group from the electrophile) would be different, the product would be chiral. Depending on the reaction conditions and reagents, this could result in the formation of a racemic mixture of enantiomers.

Future Directions in Research on N 2 Methylbenzyl Propan 1 Amine

Exploration of Novel Synthetic Pathways

Traditional synthesis of N-(2-methylbenzyl)propan-1-amine typically involves reductive amination of 2-methylbenzaldehyde (B42018) with propan-1-amine. Future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic routes.

Biocatalysis: The use of enzymes, such as transaminases or engineered variants of N-substituted formamide deformylase, offers a green alternative to conventional chemical methods. researchgate.netnih.govresearchgate.net Biocatalytic processes can provide high selectivity under mild reaction conditions, minimizing waste and avoiding the use of hazardous reagents. researchgate.net Research could focus on identifying or engineering enzymes that can efficiently catalyze the formation of this compound.

Continuous Flow Synthesis: Flow chemistry presents a scalable and safe approach to amine synthesis. acs.orgresearchgate.netthieme-connect.commdpi.com By utilizing packed-bed reactors with heterogeneous catalysts, continuous flow systems can offer higher yields, improved safety, and easier purification compared to batch processes. researchgate.netmdpi.com The development of a continuous flow process for this compound would be a significant step towards its large-scale production.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. beilstein-journals.orgnih.govscilit.comacs.org This approach can enable direct reductive amination without the need for external hydride sources, proceeding through the generation of α-amino radicals. nih.gov Exploring photoredox-catalyzed pathways could lead to novel and highly efficient syntheses of this compound and its derivatives.

Development of Advanced Catalytic Systems

Advances in catalysis are crucial for improving the synthesis of amines. Future work on this compound will benefit from the development of novel catalytic systems that offer enhanced activity, selectivity, and sustainability.

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (like palladium and rhodium) to catalysts based on earth-abundant metals (such as iron, cobalt, nickel, and manganese) is a key goal in sustainable chemistry. ed.ac.ukacs.orgmdpi.comed.ac.ukresearchgate.net Research into developing catalysts from these more common metals for C-N bond formation could provide more economical and environmentally friendly synthetic routes. acs.orgmdpi.comresearchgate.net

Organocatalysis: Organocatalysts, which are small organic molecules, offer a metal-free alternative for amine synthesis. researchgate.net Asymmetric organocatalysis, in particular, has seen significant advancements and could be applied to produce chiral derivatives of this compound with high enantioselectivity.

Synergistic Catalysis: Combining different catalytic modes, such as single electron transfer (SET) and hydrogen atom transfer (HAT), can enable novel and highly selective transformations. rsc.org Such synergistic systems could be designed to achieve unprecedented control over the reactivity of precursors to this compound, leading to more efficient and selective syntheses.

In-depth Computational Modeling for Predictive Chemistry

Computational chemistry and modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide deep insights and guide experimental work.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the detailed mechanisms of synthetic reactions. acs.orgacs.orgnih.gov By modeling reaction pathways and transition states, researchers can gain a better understanding of how catalysts function and identify key factors that control reaction outcomes. This knowledge can then be used to optimize reaction conditions and design more effective catalysts. acs.org

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches can be used to predict the physicochemical properties of this compound and its derivatives. nih.govacs.org These models can estimate properties such as pKa, solubility, and reactivity, which is valuable for screening potential applications without the need for extensive experimental work. nih.govacs.orgmdpi.comresearchgate.net

Table 1: Applications of Computational Modeling in this compound Research
Computational MethodApplicationPotential Impact
Density Functional Theory (DFT)Elucidation of reaction mechanisms for synthesis.Optimization of catalytic systems and reaction conditions.
Quantitative Structure-Property Relationship (QSPR)Prediction of physicochemical properties (e.g., pKa, solubility).Rapid screening for potential applications and targeted synthesis.
Molecular Dynamics (MD) SimulationsStudying interactions with biological targets or material surfaces.Design of new pharmaceuticals or functional materials.

Integration of this compound into Complex Molecular Architectures

Benzylamines are versatile building blocks in the synthesis of a wide range of functional molecules. sinocurechem.comnbinno.com this compound could serve as a key intermediate in the creation of novel compounds with applications in medicine, agriculture, and materials science.

Pharmaceuticals and Agrochemicals: The benzylamine (B48309) scaffold is present in numerous active pharmaceutical ingredients (APIs) and agrochemicals. sinocurechem.comnbinno.comwikipedia.org Future research could explore the incorporation of the this compound moiety into larger molecules to create new drug candidates or crop protection agents. Its specific substitution pattern may impart unique biological activities.

Polymers and Materials Science: Benzylamines are used in polymer chemistry, for instance, as curing agents for epoxy resins or as monomers for specialized polyamides. researchgate.netsinocurechem.comnbinno.comsigmaaldrich.com The unique structure of this compound could be exploited to develop new polymers with tailored thermal, mechanical, or optical properties.

Expanding the Scope of Organic Transformations

Beyond its synthesis, future research should explore the reactivity of this compound itself, using it as a substrate for further chemical modifications.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining the synthesis of complex molecules. rsc.orgchu-lab.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govchemrxiv.org Research could focus on the selective activation of the benzylic C-H bond or C-H bonds on the aromatic ring of this compound. This would allow for the introduction of new functional groups and the creation of a diverse library of derivatives. rsc.orgresearchgate.netresearchgate.net

Novel Cyclization Reactions: The amine and benzyl (B1604629) groups provide reactive sites that can participate in cyclization reactions to form heterocyclic compounds. rsc.org For example, reactions could be designed to form isoquinolines or other nitrogen-containing ring systems, which are common motifs in natural products and pharmaceuticals. wikipedia.org

Photocatalytic Transformations: The amine group can be oxidized under photoredox conditions to generate reactive intermediates like amine radical cations or α-amino radicals. beilstein-journals.orgnih.gov These intermediates can then undergo a variety of transformations, such as coupling with nucleophiles or participating in cascade reactions, to generate complex molecular structures. beilstein-journals.org

Table 2: Potential Organic Transformations for this compound
Transformation TypeDescriptionPotential Products
Benzylic C-H ArylationIntroduction of an aryl group at the carbon adjacent to the nitrogen.1,1-diarylmethylamine derivatives.
ortho-C-H AlkenylationIntroduction of an alkene group at the position ortho to the benzyl group.Ortho-functionalized benzylamine derivatives.
Photoredox-mediated CyclizationIntramolecular reaction initiated by single-electron transfer to form cyclic structures.Nitrogen-containing heterocycles.
Dehydrogenative CouplingFormation of new bonds through the removal of hydrogen, often catalyzed by transition metals.Imines, amides, or coupled amine dimers.

Q & A

Q. What are the optimal synthetic routes for N-(2-methylbenzyl)propan-1-amine, and how can purity be maximized?

Methodological Answer:

  • Alkylation Strategies : React propan-1-amine with 2-methylbenzyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) to facilitate nucleophilic substitution. Control stoichiometry (1:1.2 amine:alkylating agent) and temperature (60–80°C) to minimize side products like dialkylated amines .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
  • NMR : Compare 1^1H NMR peaks (e.g., δ 1.4–1.6 ppm for propane chain protons, δ 7.2–7.4 ppm for aromatic protons) to reference spectra .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 178.2 (calculated for C11_{11}H17_{17}N) .
    • Elemental Analysis : Validate C, H, N percentages (theoretical: C 78.98%, H 9.55%, N 7.86%) .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. Solvent effects (e.g., toluene vs. DMF) are modeled using the SMD continuum model .
  • Molecular Dynamics (MD) : Simulate interactions with electrophiles (e.g., aldehydes) to predict reaction pathways and transition states .

Q. How can contradictory data on the biological activity of this compound analogs be resolved?

Methodological Answer:

  • Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) using a reference agonist/antagonist (e.g., histamine for GPCR studies) .
  • Structural Modifications : Compare activity of derivatives (e.g., chloro- or methoxy-substituted benzyl groups) to identify structure-activity relationships (SAR). For example, 3-chloro substitution enhances receptor binding affinity by 30% compared to 4-methoxy analogs .

Q. What strategies are employed to study the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Liver Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS. Half-life (t1/2t_{1/2}) <30 min suggests rapid metabolism .
  • Isotope Labeling : Synthesize 14^{14}C-labeled analogs to track metabolic pathways (e.g., oxidation at the propane chain or benzyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.